molecular formula C16H22N2O5 B1627798 tert-Butyl [cyano(3,4,5-trimethoxyphenyl)methyl]carbamate CAS No. 904818-28-6

tert-Butyl [cyano(3,4,5-trimethoxyphenyl)methyl]carbamate

Cat. No.: B1627798
CAS No.: 904818-28-6
M. Wt: 322.36 g/mol
InChI Key: ZKRLJVLPKIWXMY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Tert-butyl carbamate derivatives participate in a variety of chemical reactions. For instance, Zhao et al. (2017) developed a synthetic method for an intermediate compound relevant to biologically active compounds, showcasing the role of tert-butyl carbamates in medicinal chemistry.


Molecular Structure Analysis

Tert-Butyl (cyano(3,4,5-trimethoxyphenyl)methyl)carbamate contains total 45 bond(s); 23 non-H bond(s), 8 multiple bond(s), 7 rotatable bond(s), 1 double bond(s), 1 triple bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), 1 nitrile(s) (aliphatic), and 3 ether(s) (aromatic) .


Chemical Reactions Analysis

Tert-butyl carbamate derivatives participate in a variety of chemical reactions. N-tert-butanesulfinyl imines, which are related to carbamates, are activated by the tert-butanesulfinyl group for the addition of nucleophiles and can be cleaved by acid treatment.

Scientific Research Applications

α-Aminated Methyllithium Catalysis

  • Application : In a study by Ortiz, Guijarro, and Yus (1999), tert-butyl N-(chloromethyl) carbamates were used with lithium powder and a catalytic amount of 4,4′-di-tert-butylbiphenyl (DTBB) for the synthesis of functionalised carbamates (Ortiz, Guijarro, & Yus, 1999).

Enantioselective Synthesis of Carbocyclic Analogues

  • Application : Ober et al. (2004) used tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate for the synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, demonstrating its use in the field of synthetic chemistry (Ober, Marsch, Harms, & Carell, 2004).

Synthesis of Alpha-Substituted Lactones

  • Application : Crich and Rahaman (2009) reported the synthesis of alpha-substituted lactones using tert-butyl carbonates and carbamates, highlighting its role in the formation of complex organic compounds (Crich & Rahaman, 2009).

CO2 Fixation by Unsaturated Amines

Annulation of α,β-Unsaturated Acylsilanes

  • Application : In the field of organic synthesis, Takeda et al. (1998) demonstrated the use of tert-butyl carbamates in reactions with lithium enolate of α,β-unsaturated methyl ketones (Takeda et al., 1998).

Hydrogen Bond Interplay in Carbamate Derivatives

  • Application : Das et al. (2016) synthesized tert-butyl carbamate derivatives and analyzed their crystal structures to understand the role of hydrogen bonds in molecular assembly, which is crucial for materials science and crystallography (Das, Chattopadhyay, Hazra, Sureshbabu, & Mukherjee, 2016).

Replacement in Fmoc Solid Phase Peptide Synthesis

  • Application : Postma, Giraud, and Albericio (2012) introduced trimethoxyphenylthio as a novel protecting group for cysteine in Fmoc solid phase peptide synthesis, replacing tert-butylthio, demonstrating its utility in peptide synthesis (Postma, Giraud, & Albericio, 2012).

Synthesis of Insecticide Analogues

  • Application : Brackmann et al. (2005) utilized tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate in the synthesis of spirocyclopropanated analogues of insecticides, which is significant in the field of agricultural chemistry (Brackmann, Yufit, Howard, Es-Sayed, & Meijere, 2005).

Germanium(II) Complexes Chemistry

  • Application : Rupar, Staroverov, and Baines (2010) explored the chemistry of N-heterocyclic carbene complexes of GeR2, involving tert-butyl, to understand their reactivity and potential applications in organometallic chemistry (Rupar, Staroverov, & Baines, 2010).

Comparative Cytotoxicity Study

  • Application : Nakagawa, Yaguchi, and Suzuki (1994) conducted a comparative cytotoxicity study between butylated hydroxytoluene and its methylcarbamate derivative, tert-butyl carbamate, highlighting its importance in toxicology and pharmacology (Nakagawa, Yaguchi, & Suzuki, 1994).

Properties

IUPAC Name

tert-butyl N-[cyano-(3,4,5-trimethoxyphenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-16(2,3)23-15(19)18-11(9-17)10-7-12(20-4)14(22-6)13(8-10)21-5/h7-8,11H,1-6H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRLJVLPKIWXMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C#N)C1=CC(=C(C(=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70587732
Record name tert-Butyl [cyano(3,4,5-trimethoxyphenyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904818-28-6
Record name tert-Butyl [cyano(3,4,5-trimethoxyphenyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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